molecular formula C14H13NO2 B064862 1-[6-(Benzyloxy)pyridin-3-YL]ethanone CAS No. 178055-96-4

1-[6-(Benzyloxy)pyridin-3-YL]ethanone

Cat. No. B064862
M. Wt: 227.26 g/mol
InChI Key: ARFNRWRPGXSAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Benzyloxy)pyridin-3-YL]ethanone, also known as BPE, is a chemical compound used in scientific research for its ability to bind to specific receptors in the brain.

Mechanism Of Action

1-[6-(Benzyloxy)pyridin-3-YL]ethanone binds to the α4β2 subtype of nAChRs, causing a conformational change that opens the ion channel and allows for the influx of cations such as calcium and sodium. This influx of cations leads to depolarization of the cell membrane and subsequent neurotransmitter release, which can modulate neuronal activity.

Biochemical And Physiological Effects

1-[6-(Benzyloxy)pyridin-3-YL]ethanone has been shown to enhance cognitive function and memory in animal models, as well as reduce anxiety and depression-like behaviors. It has also been implicated in the regulation of dopamine release in the brain, which may contribute to its potential as a treatment for addiction.

Advantages And Limitations For Lab Experiments

One advantage of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is its selectivity for the α4β2 subtype of nAChRs, which allows for more specific manipulation of these receptors in experiments. However, its potency and efficacy may vary depending on the species and brain region being studied, and its effects on other receptor subtypes may complicate interpretation of results.

Future Directions

Future research on 1-[6-(Benzyloxy)pyridin-3-YL]ethanone may focus on its potential therapeutic applications, such as in the treatment of cognitive disorders or addiction. Additionally, further investigation into its mechanism of action and effects on other receptor subtypes may provide insight into the broader role of nAChRs in brain function.

Synthesis Methods

1-[6-(Benzyloxy)pyridin-3-YL]ethanone can be synthesized using a multi-step process involving the reaction of 3-pyridinecarboxaldehyde with benzyl alcohol, followed by the addition of ethyl acetoacetate and subsequent acid-catalyzed cyclization. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

1-[6-(Benzyloxy)pyridin-3-YL]ethanone is commonly used in scientific research to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and addiction. 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is a selective agonist of the α4β2 subtype of nAChRs, making it a valuable tool for studying the role of these receptors in these processes.

properties

CAS RN

178055-96-4

Product Name

1-[6-(Benzyloxy)pyridin-3-YL]ethanone

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-(6-phenylmethoxypyridin-3-yl)ethanone

InChI

InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

ARFNRWRPGXSAII-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2

synonyms

1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.